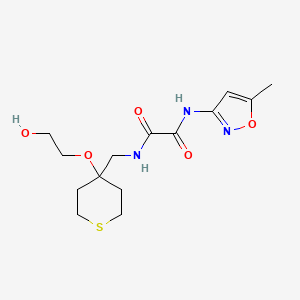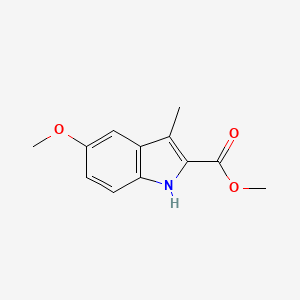
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-HETE synthase, which is involved in the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a bioactive lipid mediator that plays a critical role in the regulation of vascular tone, angiogenesis, and inflammation.
Mechanism of Action
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide exerts its pharmacological effects by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and pro-inflammatory mediator that is involved in the regulation of vascular tone, angiogenesis, and inflammation. By inhibiting 20-HETE synthesis, this compound reduces vasoconstriction, angiogenesis, and inflammation, leading to its potential therapeutic effects in various disease conditions.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical models. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis by reducing the expression of pro-angiogenic factors such as vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In hypertension research, this compound has been shown to lower blood pressure and improve endothelial function by reducing vasoconstriction and oxidative stress. In inflammation research, this compound has been shown to reduce inflammatory cytokine production and improve tissue injury by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has several advantages and limitations for lab experiments. One of the major advantages is its high selectivity for 20-HETE synthase, which reduces the risk of off-target effects. Another advantage is its ability to inhibit 20-HETE synthesis in various cell types and tissues, making it a versatile tool for studying the role of 20-HETE in various disease conditions. However, one of the major limitations is its poor solubility in aqueous solutions, which can limit its bioavailability and effectiveness in in vivo experiments. Another limitation is its potential toxicity at high concentrations, which requires careful dose optimization in preclinical studies.
Future Directions
There are several future directions for research on N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide. One direction is to further elucidate the mechanisms of action of this compound in various disease conditions, including cancer, hypertension, and inflammation. Another direction is to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its bioavailability and effectiveness in in vivo experiments. Additionally, future studies should investigate the potential synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs, antihypertensive drugs, and anti-inflammatory drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans, and to determine its potential as a novel therapeutic agent for various disease conditions.
Synthesis Methods
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst to form the intermediate 3-(4-methoxyphenyl)-3-hydroxytetrahydrofuran. This intermediate is then reacted with chloromethyl ethylsulfone in the presence of a base to yield the final product, this compound.
Scientific Research Applications
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide has been widely studied for its potential therapeutic applications in various disease conditions, including cancer, hypertension, and inflammation. In cancer research, this compound has been shown to inhibit tumor growth and angiogenesis in various preclinical models, suggesting its potential as a novel anti-cancer agent. In hypertension research, this compound has been shown to lower blood pressure and improve endothelial function in animal models, suggesting its potential as a new class of antihypertensive drugs. In inflammation research, this compound has been shown to reduce inflammatory cytokine production and improve tissue injury in various disease models, suggesting its potential as a new anti-inflammatory agent.
Properties
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO5S/c1-19-13-4-2-12(3-5-13)6-9-21(17,18)15-10-14(16)7-8-20-11-14/h2-5,15-16H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCTVALBQSYTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)


![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)

![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2935346.png)
![N-(1-cyano-1-cyclopropylethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2935347.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethylphenyl)sulfanyl]propanamide](/img/structure/B2935350.png)
![3-{[2-(2,5-dimethoxyphenyl)ethyl]amino}-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2935351.png)
![3-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2935352.png)

